

Cinepazide in Stroke Recovery: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinepazide

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This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of **cinepazide** for stroke recovery. It offers an objective comparison with alternative therapeutic agents, supported by quantitative data from relevant studies. Detailed experimental protocols and visualizations of signaling pathways and workflows are included to facilitate a deeper understanding of the current research landscape.

Executive Summary

Cinepazide maleate, a vasoactive and neuroprotective agent, has been evaluated in numerous clinical trials for its potential to improve functional outcomes after an acute ischemic stroke. This analysis consolidates findings from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial and a network meta-analysis, comparing its performance against a placebo and other neuroprotective agents like edaravone, Ginkgo biloba derivatives, and piracetam. The data suggests that **cinepazide** offers a statistically significant improvement in functional independence and neurological function compared to placebo. When used in conjunction with edaravone, it demonstrates a synergistic effect, leading to better outcomes than edaravone monotherapy.

Comparative Efficacy of Cinepazide and Alternatives

The following tables summarize the quantitative data from key clinical trials, focusing on established stroke outcome measures: the modified Rankin Scale (mRS), the Barthel Index (BI)

or Activities of Daily Living (ADL), and the National Institutes of Health Stroke Scale (NIHSS).

Table 1: **Cinepazide** vs. Placebo - 90-Day Outcomes[1][2][3]

Outcome Measure	Cinepazide Maleate Group	Placebo Group	p-value
mRS ≤ 2 (%)	60.9%	50.1%	0.0004
Barthel Index ≥ 95 (%)	53.4%	46.7%	0.0230

Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with acute ischemic stroke.[1][2][3]

Table 2: **Cinepazide** in Combination with Edaravone vs. Edaravone Monotherapy

Outcome Measure	Cinepazide + Edaravone Group	Edaravone Group
Total Effective Rate (%)	94.00%	74.00%
Post-treatment ADL Score	Significantly Higher	-
Post-treatment NIHSS Score	Significantly Lower	-

Data from a retrospective investigation of 100 patients with acute ischemic stroke. Note: Specific p-values for ADL and NIHSS scores were not provided in the source, but the difference was reported as significant.

Table 3: Network Meta-Analysis of Neuroprotective Agents - Mortality Reduction vs. Conventional Treatment[4][5]

Intervention	Likelihood of Reducing Mortality
Ginkgolide	Associated with a reduction
Edaravone (EDV)	Associated with a reduction
Cinepazide Maleate	Associated with a reduction
Citicoline	Associated with a reduction
Cerebrolysin	Associated with a reduction
Minocycline	Associated with a reduction
Ginkgo Diterpene Lactone Meglumine (GDLM)	Associated with a reduction
Edaravone Dexborneol	Not associated with a reduction

This network meta-analysis included 35 studies and a total of 18,423 patients.[\[4\]](#)[\[5\]](#)

Table 4: Safety Profile - Incidence of Adverse Events[\[6\]](#)

Adverse Event Category	Cinepazide Group (Incidence)	Control Group (Incidence)	Relative Risk (95% CI)	p-value
Any Adverse Event	6.90%	7.64%	0.92 (0.72-1.17)	0.49

Data from a meta-analysis of 19 Randomized Controlled Trials (RCTs) involving 3,272 patients.[\[6\]](#)

Experimental Protocols

1. Cinepazide Maleate vs. Placebo (Multicenter RCT)[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Objective: To confirm the efficacy and safety of **cinepazide** maleate injection in patients with acute ischemic stroke.

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted across 72 medical centers in China.
- Participants: 937 patients with acute ischemic stroke, with a mean National Institutes of Health Stroke Scale (NIHSS) score of 8.8. The mean time from stroke onset was 30.9 hours.
- Intervention:
 - Treatment Group: Intravenous infusion of 320 mg of **cinepazide** maleate once daily for 14 days.
 - Control Group: Intravenous infusion of a matching placebo once daily for 14 days.
 - Basic Therapy: All patients in both groups received citicoline sodium.
- Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.
- Secondary Efficacy Endpoints: The proportion of patients with a Barthel Index of ≥ 95 on day 90.
- Safety Evaluation: Recording of all adverse events (AEs), monitoring of laboratory parameters and vital signs, and electrocardiograms.

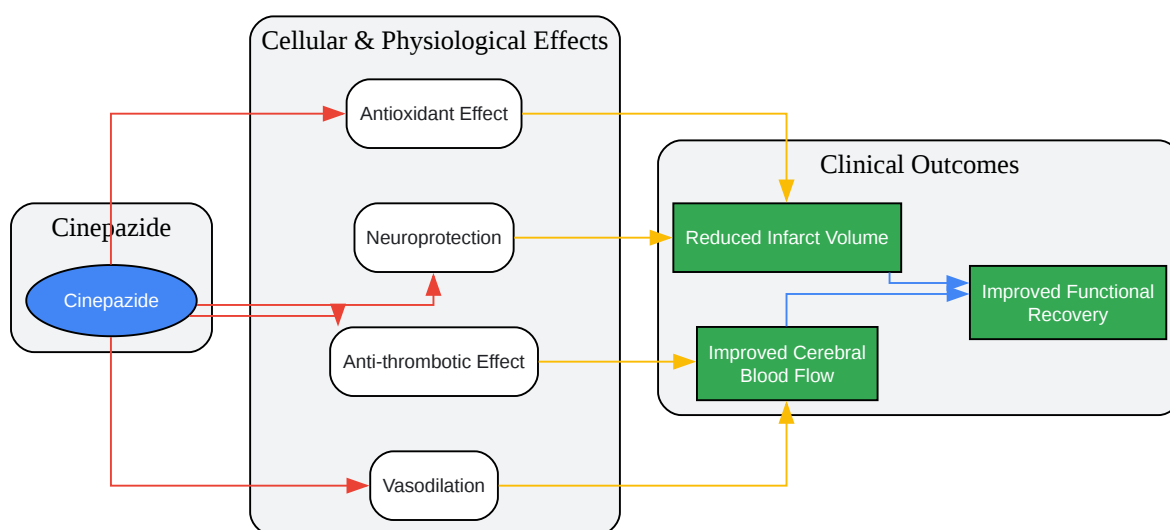
2. **Cinepazide** Maleate in Conjunction with Edaravone (Retrospective Study)

- Objective: To evaluate the influence of administering **cinepazide** maleate and edaravone together on cerebral blood flow and neurofunctional markers in individuals with acute ischemic stroke.
- Study Design: A retrospective investigation of 100 patients.
- Participants: Patients diagnosed with acute ischemic stroke.
- Intervention:
 - Observation Group: Concurrent administration of **cinepazide** maleate and edaravone for 14 consecutive days.

- Control Group: Edaravone therapy alone for 14 consecutive days.
- Outcome Measures: Cerebral blood flow in the middle cerebral artery (MCA) and anterior cerebral artery (ACA), neurofunctional markers, serum inflammatory factors, Activities of Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores.

Mechanism of Action & Signaling Pathways

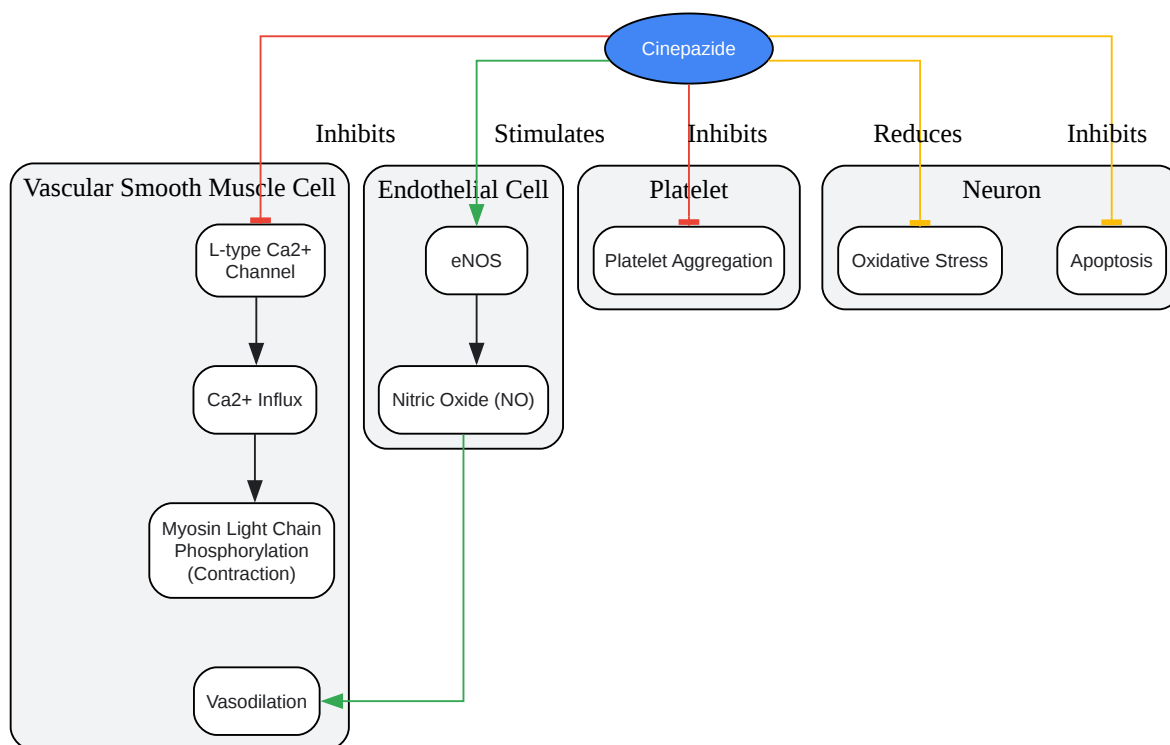
Cinepazide's therapeutic effects in stroke recovery are believed to stem from a multi-faceted mechanism of action, including vasodilation, anti-thrombotic properties, neuroprotection, and antioxidant activity.

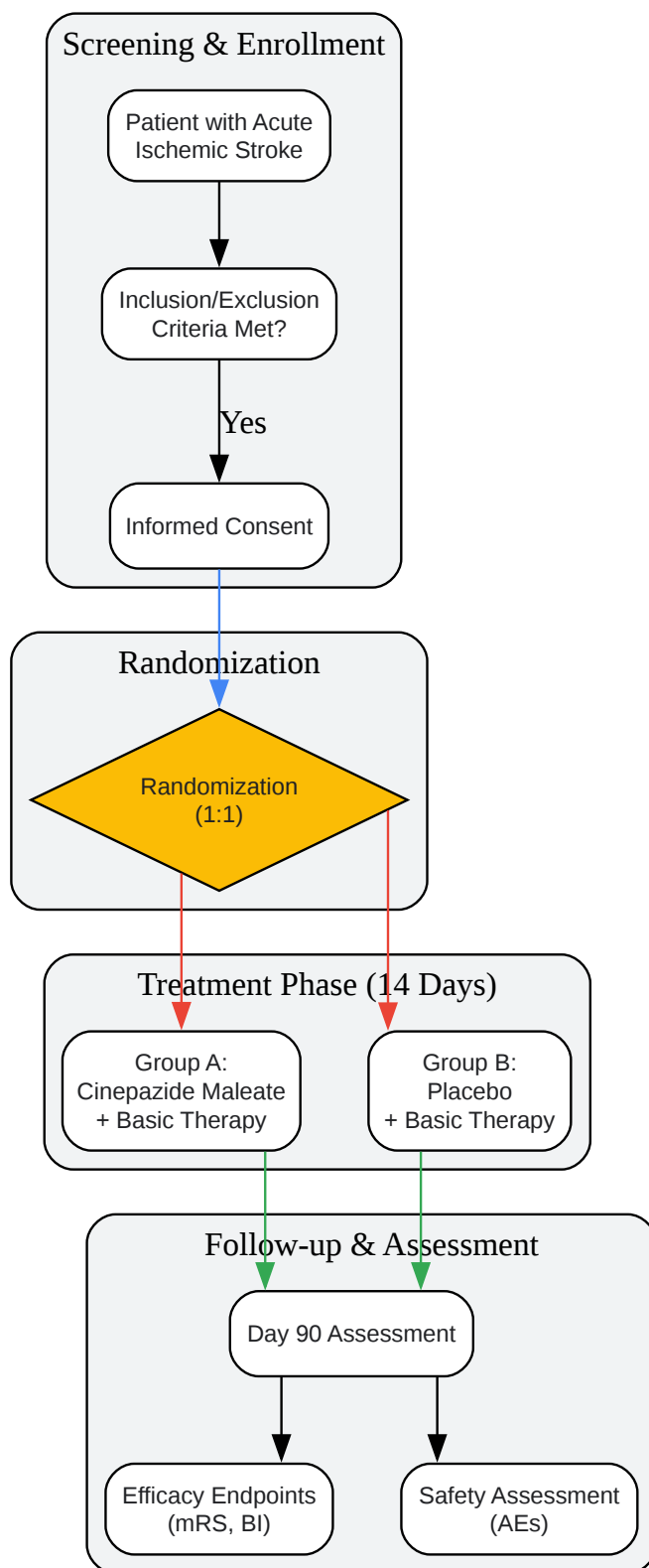


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Caption: High-level overview of **Cinepazide**'s mechanism of action.

A more detailed, though speculative, signaling pathway based on its known effects as a calcium channel blocker and its influence on nitric oxide and cAMP is proposed below. Further research is needed to fully elucidate the precise molecular interactions.





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References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of cinepazide maleate injection in the treatment of stroke: a meta-analysis [cadrlj.com]
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